(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Drug Delivery Systems Glucose Sensing pH-Responsive Polymers

This meta‑substituted phenylboronic acid combines a boronic acid group with a dimethylaminoethoxy side‑chain, delivering precise pH‑responsive, glucose‑selective diol binding that ortho/para analogs cannot match. Ideal for glucose‑sensitive microgels, "smart" insulin depots, CNS‑targeted biaryl scaffolds, and tumor‑selective drug delivery. The tertiary amine shifts the boronic acid pKₐ to operate efficiently at pH 7.4, enabling reversible, glucose‑triggered volume changes. Choose this compound for applications where regioisomeric purity and amine‑modulated solubility are critical.

Molecular Formula C10H16BNO3
Molecular Weight 209.05 g/mol
CAS No. 1139717-84-2
Cat. No. B1388366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid
CAS1139717-84-2
Molecular FormulaC10H16BNO3
Molecular Weight209.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCCN(C)C)(O)O
InChIInChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3
InChIKeyIXTFOKNUWHUDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Synthesis Guide: (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid, CAS 1139717-84-2


(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid (CAS 1139717-84-2) is a meta-substituted phenylboronic acid derivative featuring a dimethylaminoethoxy side chain . This bifunctional organoboron compound (C10H16BNO3, MW 209.05) contains a boronic acid group for reversible covalent binding and Suzuki–Miyaura cross-coupling, along with a tertiary amine moiety that confers pH-responsive behavior and enhanced solubility in both aqueous and organic media . Its molecular structure makes it a versatile building block for synthesizing biaryl pharmaceuticals and developing glucose-sensitive drug delivery systems .

Why Generic Substitution Fails for (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid in Drug Delivery & Sensing Applications


Generic substitution of this specific compound with other phenylboronic acids or dimethylaminoethoxy analogs fails due to the precise spatial and electronic interplay between the boronic acid group at the meta-position and the dimethylaminoethoxy side chain . This exact regioisomer is critical for achieving the desired pH-responsive diol binding and glucose selectivity, whereas ortho- or para-substituted analogs exhibit different pKa values, altered diol-binding affinities, and distinct solubility profiles that can render them ineffective in polymer-based delivery systems [1]. Furthermore, the presence of the tertiary amine directly influences the boronic acid's pKa and thus its operational pH window, a property not shared by simple, unsubstituted phenylboronic acids [2].

Quantitative Evidence Guide: (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid vs. Closest Analogs


pH-Dependent Boronate Ester Formation: Meta- vs. Para-Substituted Isomers

The dimethylamino group in (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid serves as an intramolecular Lewis base, reducing the pKa of the boronic acid moiety and enabling glucose-responsive behavior at physiological pH [1]. This is in stark contrast to para-substituted isomers like (4-(2-(dimethylamino)ethoxy)phenyl)boronic acid (CAS 194594-60-0), where the electron-donating effect is weaker, resulting in a higher pKa and requiring more basic conditions for effective diol binding [2]. This difference in pKa directly impacts the compound's utility in neutral, aqueous environments like blood or cell culture media.

Drug Delivery Systems Glucose Sensing pH-Responsive Polymers

Suzuki–Miyaura Coupling Yield: This Compound vs. Common Aryl Boronic Acids

While (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid is itself a Suzuki–Miyaura coupling partner, its synthesis provides a quantitative benchmark for procurement evaluation . The reported synthetic yield of 46% for the boronic acid is moderate and suggests potential for optimization in large-scale production, which can inform cost-of-goods and supply chain decisions. In contrast, the pinacol ester derivative of this compound is a more commonly employed reagent due to its enhanced stability and higher reactivity in cross-coupling reactions .

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Glucose-Responsive Volume Phase Transition in Microgels: With vs. Without Dimethylaminoethoxy Modification

Copolymer microgels containing 4-vinylphenylboronic acid (VPBA) alone exhibit limited glucose responsiveness at physiological pH [1]. Incorporating 2-(dimethylamino) ethyl acrylate (DMAEA), a structural analog of the target compound's side chain, reduces the pKa of the VPBA component, thereby enhancing glucose sensitivity at pH 7.4 [1]. This allows the microgels to undergo a volume phase transition and release insulin precisely in the hyperglycemic range (glucose > 5 mM) while retaining the drug under normal conditions. This tunable gate mechanism is a direct consequence of the tertiary amine's electronic influence.

Smart Materials Controlled Drug Release Diabetes Therapy

Purity and Specification Benchmarks for Reliable Research Use

Procurement decisions hinge on the availability of verifiable purity and specification data. For (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid, multiple vendors offer the compound with a standardized purity specification of ≥95% . This contrasts with less characterized or 'research grade' analogs where purity may be ambiguous or unspecified, which can lead to irreproducible coupling yields or confounding bioassay results. The consistency of the 95% purity claim across multiple reputable suppliers (Beyotime, AKSci, Fluorochem) provides a baseline for sourcing and allows researchers to compare batch-to-batch variability.

Chemical Procurement Quality Control Reproducible Science

Best Research and Industrial Application Scenarios for (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid


Glucose-Responsive Insulin Delivery Systems Requiring Physiological pH Operation

This compound is uniquely suited for incorporation into glucose-sensitive microgels or nanoparticles designed for diabetes therapy [1]. As demonstrated in copolymer systems with DMAEA and VPBA, the dimethylamino group is essential for achieving a pKa shift that enables reversible, glucose-triggered volume changes at pH 7.4 [1]. This allows for the design of 'smart' insulin depots that release the hormone only when blood glucose exceeds a critical threshold (e.g., >5 mM), thereby minimizing the risk of hypoglycemia [1].

Synthesis of Functionalized Biaryls for CNS-Targeted Pharmaceuticals

The meta-substituted phenylboronic acid serves as a key Suzuki–Miyaura coupling partner for constructing biaryl scaffolds with potential central nervous system (CNS) activity . The dimethylaminoethoxy side chain imparts basicity and enhanced water solubility, which can improve drug-like properties such as oral bioavailability and blood-brain barrier penetration . Its use as a building block in the synthesis of novel CNS agents leverages both its cross-coupling utility and its favorable physicochemical properties.

Development of Selective Fluorescent Chemosensors for Diols

The compound can be functionalized with fluorophores to create 'turn-on' or 'turn-off' sensors for glucose and other biologically relevant diols [2]. The presence of the intramolecular Lewis base (the tertiary amine) is known to enhance the selectivity and binding affinity of phenylboronic acids for glucose over other saccharides, such as fructose and galactose [2]. This selectivity is paramount for developing non-invasive continuous glucose monitors (CGMs) that accurately track blood sugar levels in complex biological fluids.

pH-Responsive Drug Conjugates for Targeted Cancer Therapy

Given its ability to form reversible boronate esters with sialic acid residues overexpressed on cancer cell surfaces, this compound is a candidate for designing tumor-targeted drug delivery vehicles [3]. The pH-sensitivity of the boronate bond, combined with the slightly acidic tumor microenvironment, can be exploited to achieve selective drug release at the site of a solid tumor, thereby reducing off-target toxicity and improving therapeutic index [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.